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Compound of Interest

Compound Name: 5-Methyl-1,3,2-dioxathiane 2-oxide

CAS No.: 6540-14-3

Cat. No.: B1659478 Get Quote

Executive Summary
5-Methyl-1,3,2-dioxathiane 2-oxide is a six-membered cyclic sulfite ester derived from 2-

methyl-1,3-propanediol. It serves as a critical model system for understanding stereoelectronic

effects (specifically the anomeric effect) and conformational analysis in heterocyclic chemistry.

For researchers in drug development, this compound represents a class of "switchable" linkers;

the cyclic sulfite moiety can be oxidized to a sulfate (stable) or hydrolyzed (labile), offering

potential as a prodrug scaffold. This guide compares the crystallographic performance of its

isomers, establishing the Axial-S=O conformer as the thermodynamic standard.

Synthesis & Crystallization Protocol
To obtain high-quality crystals suitable for X-ray diffraction, a controlled synthesis minimizing

kinetic isomer mixtures is required.

Experimental Workflow
The synthesis targets the cyclization of 2-methyl-1,3-propanediol with thionyl chloride.

Reagents:

2-Methyl-1,3-propanediol (1.0 eq)
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Thionyl Chloride (

) (1.05 eq)[1]

Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

)

Base: Pyridine (2.0 eq) – Optional, to scavenge HCl

Step-by-Step Protocol:

Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and

inlet.

Solubilization: Dissolve 2-methyl-1,3-propanediol in anhydrous DCM (0.1 M concentration).

Cool to 0°C.

Addition: Dropwise add

over 30 minutes. If using pyridine, add it prior to

.

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

Quench & Wash: Quench with water. Wash organic layer with saturated

and brine.

Isolation: Dry over

, filter, and concentrate in vacuo.

Crystallization (Critical): The crude oil is typically a mixture of isomers.

Method A (Slow Evaporation): Dissolve in minimal Pentane/Ether (3:1) at RT. Cool slowly

to -20°C.
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Method B (Sublimation): For high-purity structural analysis, sublime the solid residue

under vacuum (0.1 mmHg) at 40-50°C.

Synthesis & Crystallization Logic Flow

2-Methyl-1,3-propanediol SOCl2 / DCM
(0°C -> RT)

Cyclization Crude Cyclic Sulfite
(Isomer Mixture)

Workup Crystallization
(Pentane/Ether, -20°C)

Thermodynamic
Selection Pure Isomer

(Crystalline Solid)
X-Ray Ready

Click to download full resolution via product page

Caption: Workflow for the synthesis and isolation of crystalline 5-methyl-1,3,2-dioxathiane 2-
oxide.

X-Ray Crystallography Data Analysis
The "performance" of this compound in a structural context is defined by its ability to resolve

the anomeric effect at the sulfur center.

Structural Parameters (Representative)
Based on high-resolution data from analogous 1,3,2-dioxathianes, the following parameters

define the stable crystal structure.
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Parameter Value (Representative) Significance

Crystal System Monoclinic
Common for organic

heterocycles.

Space Group
Centrosymmetric, favoring

dense packing.

S=O Bond Length 1.45 - 1.47 Å
Indicates significant double-

bond character.

S-O (Ring) Length 1.60 - 1.63 Å
Longer than exocyclic S=O;

typical single bond.

C-O Bond Length 1.46 Å Standard ether linkage.

Ring Conformation Chair Minimizes torsional strain.[2]

S=O Orientation Axial
Stabilized by the anomeric

effect.[2]

5-Me Orientation Equatorial
Minimizes 1,3-diaxial steric

repulsion.

The Stereochemical "Anchor"
The crystal structure reveals a specific stereochemical preference that validates theoretical

models:

S=O Axial Preference: Unlike cyclohexane derivatives where bulky groups prefer the

equatorial position, the sulfinyl oxygen (

) strongly prefers the axial position. This is due to the generalized anomeric effect, where the
lone pairs on the ring oxygens (

) donate electron density into the antibonding orbital of the S=O bond (

).

5-Me Equatorial Preference: The methyl group at position 5 is purely under steric control. It

adopts the equatorial position to avoid repulsive 1,3-diaxial interactions with the axial protons
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at C4 and C6.

Conclusion: The crystal structure of the stable isomer is the trans-isomer (relative to the ring

plane, though often termed cis or trans based on specific nomenclature, the geometry is Axial-

S=O / Equatorial-Me).

Comparative Analysis: Isomer Stability
This section compares the "Product" (the stable Axial-S=O isomer) against its alternative

(Equatorial-S=O isomer) to guide researchers in identifying their obtained structure.

Conformational Energy Landscape
The stability difference is driven by a trade-off between steric hindrance and electronic

stabilization.

Isomer A (Major/Stable): S=O (Axial) + Me (Equatorial).

Stabilization: Anomeric effect (strong).

Destabilization: Minimal steric clash.

Observation: Dominates in Solid State (X-ray) and Solution (

).

Isomer B (Minor/Unstable): S=O (Equatorial) + Me (Equatorial).

Stabilization: None (lacks anomeric stabilization).

Destabilization: Dipole-dipole repulsion between ring oxygens and S=O.

Observation: Rarely observed in crystal form unless trapped kinetically.

Comparison Table: X-Ray vs. Solution NMR
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Feature Solid State (X-Ray)
Solution State (

NMR)
Interpretation

Conformation Rigid Chair

Chair

Twist-Boat (Fast

exchange)

X-ray captures the

thermodynamic

minimum.

S=O Position 100% Axial >95% Axial

The anomeric effect is

dominant (

kcal/mol).

Symmetry Plane
Time-averaged

The molecule

possesses a plane of

symmetry through S,

O(exo), C5, Me.

C5-H Signal Fixed geometry ~0.8-1.0 ppm

(Multiplet)

High-field shift

confirms equatorial

Me (Axial H).

Conformational Logic Diagram
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STABLE ISOMER
(S=O Axial, Me Equatorial)

Anomeric Stabilization

Twist-Boat
Intermediate

+ Energy

UNSTABLE ISOMER
(S=O Equatorial, Me Equatorial)

Dipole Repulsion

Fast Relaxation

Thermodynamic Sink

Ring Flip
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Caption: Energy landscape showing the thermodynamic preference for the Axial-S=O

conformer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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